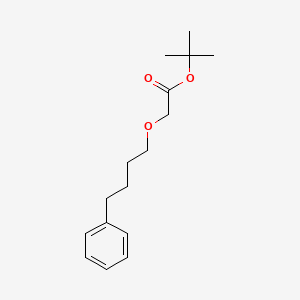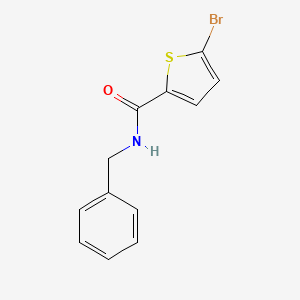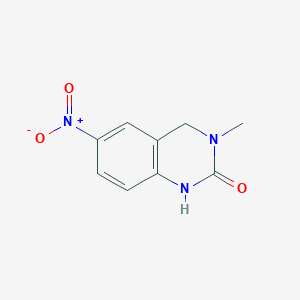![molecular formula C13H9N5O3 B13876636 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic properties . The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a nitroaniline substituent at the 4-position, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, can be applied to produce this compound on a larger scale.
化学反应分析
Types of Reactions
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitroaniline moiety can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are used.
Cyclization: Cyclization reactions often require strong bases like sodium methoxide (MeONa) and elevated temperatures.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-5-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
作用机制
The mechanism of action of 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the position of the substituents.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a fused oxazine ring, which imparts different chemical and biological properties.
Uniqueness
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the nitroaniline group enhances its potential as an antiproliferative and antimicrobial agent .
属性
分子式 |
C13H9N5O3 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC 名称 |
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C13H9N5O3/c19-10-5-6-14-12-11(10)13(16-7-15-12)17-8-1-3-9(4-2-8)18(20)21/h1-7H,(H2,14,15,16,17,19) |
InChI 键 |
SNZKSLHUIKWKTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C(=O)C=CN3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
![Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)

![4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B13876609.png)


![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
